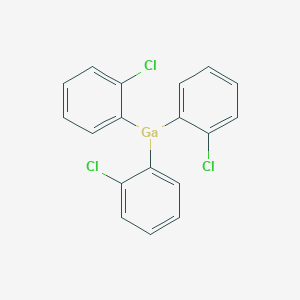
Tris(2-chlorophenyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-chlorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 2-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as diethyl ether. The reaction proceeds as follows:
GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl
This reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of tris(2-chlorophenyl)gallium may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chlorophenyl)gallium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state gallium compounds.
Substitution: The 2-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Compounds with substituted phenyl groups.
Scientific Research Applications
Tris(2-chlorophenyl)gallium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tris(2-chlorophenyl)gallium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can interfere with metal ion homeostasis within cells, leading to disruption of cellular processes. Additionally, its ability to form stable complexes with biomolecules contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its stability and luminescent properties.
Tris(8-quinolinolato)gallium(III): Investigated for its anticancer properties.
Uniqueness
Tris(2-chlorophenyl)gallium is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties
Properties
CAS No. |
58448-04-7 |
|---|---|
Molecular Formula |
C18H12Cl3Ga |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
tris(2-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-4H; |
InChI Key |
BTUAJFDHWIZSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)[Ga](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















